

Application Note: High-Resolution Mass Spectrometry Analysis of Tenofovir Alafenamide-d6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tenofovir alafenamide-d6*

Cat. No.: *B15565511*

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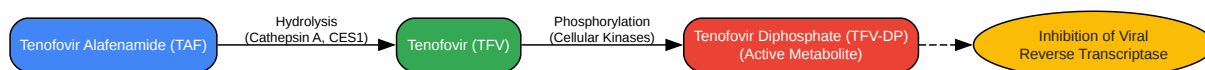
This document provides a detailed protocol for the quantitative analysis of Tenofovir Alafenamide (TAF) and its major metabolite, Tenofovir (TFV), in human plasma using high-resolution mass spectrometry. The use of a deuterated internal standard, **Tenofovir Alafenamide-d6** (TAF-d6), ensures high accuracy and precision.

Introduction

Tenofovir Alafenamide (TAF) is a nucleotide reverse transcriptase inhibitor and a prodrug of Tenofovir. It is a key component in antiretroviral therapy for HIV-1 infection and in the treatment of chronic hepatitis B. TAF is designed for more efficient delivery of Tenofovir into target cells, resulting in lower plasma concentrations of Tenofovir and a better safety profile compared to the earlier prodrug, Tenofovir Disoproxil Fumarate (TDF).^{[1][2]} Accurate and robust bioanalytical methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of TAF and TFV in human plasma.

Metabolic Pathway of Tenofovir Alafenamide

TAF is a prodrug that is metabolized intracellularly to the active antiviral agent, Tenofovir diphosphate (TFV-DP). After oral administration, TAF is absorbed and enters hepatocytes and lymphocytes.[3][4] Within these cells, it is primarily hydrolyzed by cathepsin A and carboxylesterase 1 to form Tenofovir (TFV).[3][5] TFV is then phosphorylated by cellular kinases to the active metabolite, TFV-DP, which acts as a competitive inhibitor of viral reverse transcriptase, leading to the termination of DNA chain elongation.[1][3]



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Metabolic activation of Tenofovir Alafenamide.

Experimental Protocols

This section details the materials and methods for the sample preparation, liquid chromatography, and mass spectrometry analysis.

Materials and Reagents

- Tenofovir Alafenamide (TAF) reference standard
- Tenofovir (TFV) reference standard
- Tenofovir Alafenamide-d5 (TAF-d5) as internal standard (or TAF-d6)
- Tenofovir-d6 (TFV-d6) as internal standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ultrapure water

- Human plasma (K2EDTA)

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting TAF and TFV from plasma samples.[\[6\]](#)[\[7\]](#)

- Thaw plasma samples at room temperature.
- To 200 μ L of plasma, add the internal standard solution (TAF-d5 and TFV-d6 in methanol).[\[6\]](#)
- Add 600 μ L of acetonitrile to precipitate plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 200 μ L of the mobile phase.
- Inject an aliquot into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation is crucial for resolving the analytes from endogenous plasma components.

- LC System: Waters Acquity UPLC or equivalent
- Column: Waters Acquity UPLC HSS T3 column (100 x 2.1 mm, 1.8 μ m)[\[6\]](#)[\[7\]](#)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Flow Rate: 0.4 mL/min

- Column Temperature: 40°C
- Injection Volume: 5 µL

Gradient Elution Program:

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
5.0	10	90
7.0	10	90
7.1	95	5
10.0	95	5

High-Resolution Mass Spectrometry

A tandem mass spectrometer is used for the detection and quantification of the analytes.

- Mass Spectrometer: Waters Xevo TQ-S or equivalent
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Capillary Voltage: 3.0 kV
- Source Temperature: 150°C
- Desolvation Temperature: 500°C
- Desolvation Gas Flow: 1000 L/hr
- Cone Gas Flow: 150 L/hr
- Detection Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Tenofovir Alafenamide (TAF)	477.2	346.1
Tenofovir (TFV)	288.1	176.1
TAF-d5 (IS)	482.2	351.1
TFV-d6 (IS)	294.1	182.1

Method Validation and Quantitative Data

The analytical method was validated according to regulatory guidelines. The following tables summarize the key quantitative data.

Table 1: Calibration Curve Parameters

Analyte	Calibration Range (ng/mL)	Correlation Coefficient (r^2)
Tenofovir Alafenamide (TAF)	4.00 - 400	> 0.99
Tenofovir (TFV)	0.400 - 40.0	> 0.99

Data adapted from a similar LC-MS/MS method.[6]

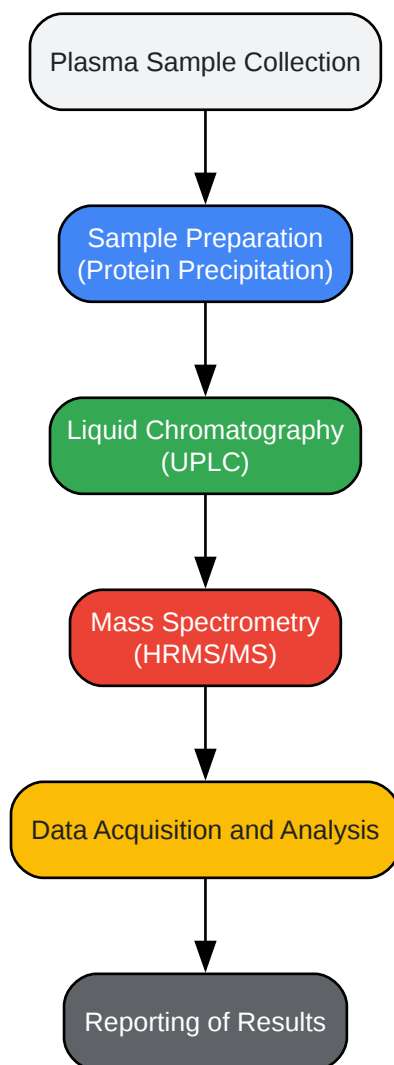
Table 2: Accuracy and Precision

Analyte	QC Level	Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%Bias)
TAF	Low	8.00	< 15%	< 15%	± 15%
	Medium	80.0	< 15%	< 15%	
	High	320	< 15%	< 15%	
TFV	Low	0.800	< 15%	< 15%	± 15%
	Medium	8.00	< 15%	< 15%	
	High	32.0	< 15%	< 15%	

Acceptance criteria based on regulatory guidelines. Actual values may vary.

Experimental Workflow

The overall analytical process is depicted in the following workflow diagram.



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Analytical workflow for TAF and TFV quantification.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of Tenofovir Alafenamide and Tenofovir in human plasma. The use

of a deuterated internal standard ensures high accuracy and precision, making this method suitable for a wide range of clinical and research applications. The detailed protocol and validated performance characteristics demonstrate its robustness for bioanalytical studies.

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